molecular formula C6H14N2O3S B12865024 (S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide

(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide

Cat. No.: B12865024
M. Wt: 194.25 g/mol
InChI Key: OSRYTBIQLYFTNI-LURJTMIESA-N
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Description

(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is a chemical compound known for its versatility and high purity. It is a clear, colorless liquid with a molecular weight of 194.25 g/mol . This compound is used in various research and development applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with methoxymethyl chloride in the presence of a base, followed by sulfonation. The reaction conditions often include:

    Temperature: Controlled to optimize yield and purity.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves:

    Raw Material Handling: Ensuring the purity of starting materials.

    Reaction Control: Automated systems to monitor and control reaction parameters.

    Purification: Techniques such as distillation or crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Blocking the activity of specific enzymes.

    Receptor Modulation: Altering the signaling pathways mediated by receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)pyrrolidine-1-sulfonamide: Similar structure but different stereochemistry.

    Pyrrolidine-1-sulfonamide: Lacks the methoxymethyl group.

Uniqueness

(S)-2-(Methoxymethyl)pyrrolidine-1-sulfonamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its isomers. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H14N2O3S

Molecular Weight

194.25 g/mol

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidine-1-sulfonamide

InChI

InChI=1S/C6H14N2O3S/c1-11-5-6-3-2-4-8(6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)/t6-/m0/s1

InChI Key

OSRYTBIQLYFTNI-LURJTMIESA-N

Isomeric SMILES

COC[C@@H]1CCCN1S(=O)(=O)N

Canonical SMILES

COCC1CCCN1S(=O)(=O)N

Origin of Product

United States

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